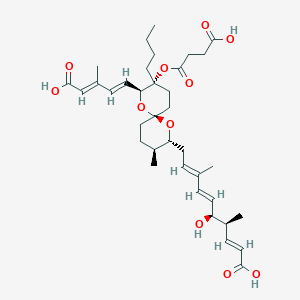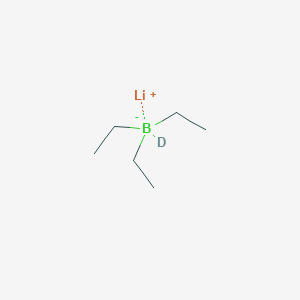
4-Chlorobenzonitrile
Descripción general
Descripción
4-Chlorobenzonitrile (4-CBN) is an organic compound belonging to the family of nitriles. It is a colourless liquid with a pungent odour, and is used in a variety of applications, including organic synthesis, pharmaceuticals, and agrochemicals. 4-CBN is a versatile chemical building block for the synthesis of a wide range of organic compounds. It is also used as an intermediate in the production of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Thermodynamic and Structural Properties
- 4-Chlorobenzonitrile has been investigated for its thermodynamic and structural properties. Studies using experimental techniques like differential scanning calorimetry and computational studies have examined its polymorphism and pseudosymmetry, focusing on the intermolecular interactions between the chloro and cyano groups (Rocha, Galvão, Ribeiro da Silva, & Ribeiro da Silva, 2014).
Chemical Reactions and Synthesis
- Research has explored the 1,3-Dipolar Cycloaddition of this compound Oxide with various dipolarophiles. Theoretical analysis using activation energy calculations and density functional theory-based reactivity indexes were conducted to understand the reactivity and regiochemistry of these reactions (Bakavoli, Moeinpour, Sardashti-Birjandi, & Davoodnia, 2013).
Oxidation Studies
- Oxidation of 4-chlorobenzamidoxime by various chemical systems leading to different compounds, including this compound, has been studied. This includes understanding the selective pathways of oxidation by different agents and the role of high-valent porphyrin iron-oxo species (Vadon-Le Goff, Boucher, & Mansuy, 2000).
Physical, Thermal, and Spectroscopic Studies
- The impact of biofield treatment on the physical, thermal, and spectroscopic properties of this compound has been examined. This includes analysis using techniques like X-ray diffraction, differential scanning calorimetry, and thermogravimetric analysis to assess changes in properties like crystallite size and thermal stability (Trivedi et al., 2015).
Radiolysis and Product Analysis
- Studies on the radiolysis of this compound in aqueous solution and the analysis of major products formed under various conditions have been conducted. This research helps understand the reaction mechanisms and the products formed under different radiolytic conditions (Geppert & Getoff, 1998).
Hydrolysis Studies
- The hydrolysis of this compound in water has been explored, particularly in relation to its transformation to corresponding benzoic acids. This research provides insights into the rate constants and reaction mechanisms under varying pH conditions (Masunaga, Wolfe, & Hayase, 1995).
Further Applications
- This compound has been used in the preparation of various compounds, such as 4-chlorobenzene-1-carboximidamide hydrochloride, through processes like Pinner basic catalysis (Yuan, 2008).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c8-7-3-1-6(5-9)2-4-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNGXPDXRVXSEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044703 | |
| Record name | 4-Chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, White crystalline powder; Slightly soluble in water; [MSDSonline] | |
| Record name | Benzonitrile, 4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chlorobenzonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8137 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.11 [mmHg] | |
| Record name | 4-Chlorobenzonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8137 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
623-03-0 | |
| Record name | 4-Chlorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CHLOROBENZONITRILE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6111 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzonitrile, 4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.788 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROBENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z0HGP3A8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Chlorobenzonitrile?
A1: this compound has the molecular formula C7H4ClN and a molecular weight of 137.57 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, researchers have characterized this compound using various spectroscopic techniques. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy have been particularly useful in elucidating its structure. [, ] For a detailed analysis of its FT-IR and FT-Raman spectra, you can refer to specialized literature. [] Additionally, its microwave spectrum and quadrupole coupling constant have been investigated. []
Q3: What is known about the stability of this compound under various conditions?
A3: Studies have investigated the stability of this compound under different conditions. Notably, its thermal kinetic analysis and theoretical thermodynamic calculations have been performed, providing insights into its stability at elevated temperatures. []
Q4: Has this compound been utilized in organic synthesis?
A4: Yes, this compound serves as a valuable building block in organic synthesis. One prominent application is its use as a starting material in the production of 3,4-Difluorobenzonitrile, a crucial intermediate in the synthesis of the herbicide cyhalofop-butyl. []
Q5: Can you elaborate on any specific reactions involving this compound?
A5: Certainly, this compound participates in various reactions, highlighting its versatility in chemical synthesis. For instance, it can be converted to 4-Fluorobenzonitrile via fluorination with potassium fluoride using 1,3-dimethyl-2-imidazolidone (DMI) as a solvent. This reaction achieves a high yield of 4-Fluorobenzonitrile. []
Q6: Have computational methods been employed to study this compound?
A6: Yes, computational chemistry has played a significant role in understanding the properties and reactivity of this compound. Researchers have used Density Functional Theory (DFT) calculations to investigate its electronic structure, bonding, and vibrational frequencies. These calculations often complement experimental findings, providing a deeper understanding of the molecule. []
Q7: Are there any QSAR models developed for this compound derivatives?
A7: QSAR models have been developed for para-substituted benzonitriles, including this compound. These models correlate the first-order rate constants of hydrolysis in phosphate buffer with Hammett σp constants. This analysis helps predict the reactivity of similar compounds based on their substituents. []
Q8: How does the chlorine atom in this compound influence its reactivity?
A8: The chlorine atom, being an electron-withdrawing group, significantly influences the reactivity of this compound. It affects the electron density distribution within the molecule, making it susceptible to nucleophilic attack. This property is evident in reactions like nucleophilic aromatic substitution, where the chlorine atom can be replaced by other groups.
Q9: Are there any studies exploring the structure-activity relationship of this compound derivatives?
A9: Yes, researchers have investigated the structure-activity relationship of various substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles, including this compound, for their anti-inflammatory activity in the carrageenan-induced pedal edema assay using rat models. [, ]
Q10: Have there been any efforts to develop formulations for this compound?
A10: While specific formulation strategies for this compound are not extensively discussed in the provided research, it's worth noting that formulation development often focuses on improving the stability, solubility, or bioavailability of a compound. Techniques like encapsulation, complexation, or the use of specific excipients can be employed to enhance its pharmaceutical properties.
Q11: Are there any studies on the pharmacokinetics of this compound?
A11: The provided research does not delve into the detailed pharmacokinetics of this compound. Pharmacokinetic studies are essential to understand a compound's absorption, distribution, metabolism, and excretion (ADME) in living organisms. This information is crucial for determining dosage, safety, and efficacy.
Q12: Have there been any studies on the biological activity of this compound?
A13: Research indicates that this compound exhibits anti-inflammatory properties. For instance, a study evaluated its efficacy in reducing edema in a rat model, demonstrating its potential as an anti-inflammatory agent. [, ]
Q13: Are there any specific examples of in vivo studies using this compound?
A14: One study investigated the effects of TYB-2285 (3,5-bis(acetoxyacetylamino)-4-chlorobenzonitrile) on antigen-induced airway responses in sheep. The results suggested that TYB-2285 exhibited both anti-allergic and anti-inflammatory properties in this animal model. []
Q14: What is known about the toxicity profile of this compound?
A14: While specific toxicity data for this compound is not extensively discussed in the provided research, it's important to note that toxicity assessments are crucial for any compound intended for pharmaceutical or other applications. Studies on cell lines and animal models are typically conducted to evaluate potential adverse effects.
Q15: Is there any information on the solubility of this compound in various solvents?
A17: Research has shown that this compound can be dissolved in various organic solvents. For example, it readily dissolves in tetrahydrofuran, a common solvent in organic synthesis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3,6-Dimethylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester](/img/structure/B146181.png)


